5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Overview
Description
5-(4-(Benzyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 459.16818752 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Anti-inflammatory and Analgesic Activities : Studies have demonstrated that certain pyrrolopyrrole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their evaluation for anti-inflammatory and analgesic activities have shown promising results. These compounds, including ones with benzoyl substituents, have been identified for their high potency in mouse models and minimal gastrointestinal side effects in rats upon chronic administration. The analgesic and anti-inflammatory potencies of these compounds correlate well with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Organic Synthesis and Structural Studies
- Synthesis of Novel Heterocyclic Compounds : Research into the reaction of specific furandiones with various reagents has led to the synthesis of novel pyrrole and furan derivatives. For example, the reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate resulted in the creation of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, a compound with potential for further pharmacological evaluation. The structure of this pyrrole derivative was confirmed through X-ray analysis, highlighting its relevance in the synthesis of complex organic molecules (Aliev et al., 1995).
Metal Complexes and Coordination Chemistry
- Synthesis of Metal Complexes : Another area of interest is the synthesis of metal complexes with organic compounds, including pyranone derivatives. For instance, the thermolysis of 5-phenyl-2,3-dihydro-2,3-furandione in specific conditions yields compounds that form complexes with metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been studied for their structural characteristics and potential applications in materials science and catalysis (Akbas et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(22-9-5-15-33-22)23-24(28(27(31)26(23)30)16-21-8-4-14-32-21)19-10-12-20(13-11-19)34-17-18-6-2-1-3-7-18/h1-3,5-7,9-13,15,21,24,30H,4,8,14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWLTKHIZBNFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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